molecular formula C6H5ClFN B1461813 5-Chloro-2-fluoro-4-methylpyridine CAS No. 884494-88-6

5-Chloro-2-fluoro-4-methylpyridine

Cat. No.: B1461813
CAS No.: 884494-88-6
M. Wt: 145.56 g/mol
InChI Key: BJWYJLJRKBPTBA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 5 are substituted by fluorine, methyl, and chlorine groups, respectively.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-4-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of p38α mitogen-activated protein kinase, a serine/threonine kinase involved in the modulation of cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and p38α mitogen-activated protein kinase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing its normal substrate from binding.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . This modulation of cytokine production can have significant effects on immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of p38α mitogen-activated protein kinase, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of p38α mitogen-activated protein kinase and a corresponding decrease in pro-inflammatory cytokine production . At very high doses, toxic or adverse effects may be observed, including potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with its target enzymes and proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWYJLJRKBPTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654219
Record name 5-Chloro-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-88-6
Record name 5-Chloro-2-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-88-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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